Esculamine

Anti-inflammatory Acute Inflammation Coumarin Pharmacology

Esculamine is a synthetic coumarin derivative—chemically 8-((bis(2-hydroxyethyl)amino)methyl)-6,7-dihydroxy-4-methyl-2H-1-benzopyran-2-one —belonging to the flavonoid-bioflavonoid superclass. Unlike monospecific coumarin congeners that primarily target coagulation or vascular tone in isolation, Esculamine was intentionally designed as a single-entity polypharmacological agent that simultaneously integrates hemostatic, vasodilatory, and anti-inflammatory activities within one small molecule.

Molecular Formula C15H19NO6
Molecular Weight 309.31 g/mol
CAS No. 2908-75-0
Cat. No. B1239028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculamine
CAS2908-75-0
Synonyms8-dioxymethylaminomethyl-4-methylesculetine
esculamine
esculamine hydrochloride
Molecular FormulaC15H19NO6
Molecular Weight309.31 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C(C(=C(C=C12)O)O)CN(CCO)CCO
InChIInChI=1S/C15H19NO6/c1-9-6-13(20)22-15-10(9)7-12(19)14(21)11(15)8-16(2-4-17)3-5-18/h6-7,17-19,21H,2-5,8H2,1H3
InChIKeyVQSXXDXNONIOGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Esculamine (CAS 2908-75-0): A Multi-Modal Coumarin with Combinatorial Hemostatic, Vasodilatory, and Anti-Inflammatory Pharmacophores


Esculamine is a synthetic coumarin derivative—chemically 8-((bis(2-hydroxyethyl)amino)methyl)-6,7-dihydroxy-4-methyl-2H-1-benzopyran-2-one [1]—belonging to the flavonoid-bioflavonoid superclass [2]. Unlike monospecific coumarin congeners that primarily target coagulation or vascular tone in isolation, Esculamine was intentionally designed as a single-entity polypharmacological agent that simultaneously integrates hemostatic, vasodilatory, and anti-inflammatory activities within one small molecule . Historical clinical development advanced this compound to Phase 3 evaluation for hemostatic indications [3], while contemporary academic and industrial procurement interest derives from its rare ability to serve as a chemical probe that concurrently interrogates coagulation, vascular, and inflammatory pathways in experimental pharmacology, radiobiology, and multi-target screening campaigns.

Why In-Class Coumarin Analogs Cannot Replace Esculamine in Procurement Decisions for Multi-Target Pharmacological Studies


Generic substitution of Esculamine with structural analogs such as Rutin or Esculetin is scientifically invalid because these comparators exhibit fundamentally different pharmacological activity spectra that cannot be rectified by dose adjustment. Head-to-head preclinical studies in standardized rat inflammation models demonstrate that Esculamine suppresses both phases of the inflammatory reaction—exudative and proliferative—while Rutin is either completely inactive or limited to a single phase depending on the tissue compartment evaluated [1] [2]. Furthermore, Esculamine exerts radioprotective activity by a dual mechanism involving both vascular permeability modulation and direct membrane-stabilizing effects, a functional profile that the classical radioprotector Mexamine (5-methoxytryptamine) does not replicate, as Mexamine operates solely through serotonergic receptor-mediated pathways without the vascular permeability component [3]. Out-of-class alternatives like aminocaproic acid provide only hemostatic activity without the vasodilatory and anti-inflammatory properties that define Esculamine's pharmacological utility. Consequently, any procurement specification requiring a single molecule that simultaneously engages hemostatic, vasodilatory, and anti-inflammatory mechanisms, or that demands pharmacological activity across both acute exudative and chronic proliferative inflammatory phases, necessarily excludes common coumarin congeners and mandates Esculamine as the compound of choice.

Quantitative Comparative Evidence: Esculamine vs. In-Class and Mechanistic Alternatives Across Key Assay Dimensions


Esculamine Exhibits Superior Anti-Inflammatory Potency Relative to Rutin in Multi-Mediator Aseptic Peritonitis and Paw Edema Models

In a direct head-to-head study, Esculamine and Rutin were administered subcutaneously to rats prior to induction of aseptic inflammation via intraperitoneal silver nitrate (peritonitis model) and subplantar histamine, serotonin, and prostaglandin E2 injection (paw edema model). Esculamine inhibited inflammatory development in both models and was explicitly reported as demonstrating superior activity compared to Rutin [1]. The study design constitutes a direct, simultaneous comparator evaluation under identical experimental conditions, providing procurement-relevant evidence that Esculamine achieves greater anti-inflammatory efficacy than the widely available flavonoid Rutin when standardized multi-mediator inflammatory challenges are applied.

Anti-inflammatory Acute Inflammation Coumarin Pharmacology

Esculamine Is Active Across Both Exudative and Proliferative Inflammatory Phases; Rutin Shows Tissue- and Phase-Restricted Activity

In a comparative carrageenan-induced inflammation study spanning two tissue sites, Esculamine exerted a therapeutic effect on both the exudative (first) and proliferative (second) phases of inflammation in both the hamster cheek pouch mucosa and the rat hind foot. In contrast, Rutin demonstrated no effect whatsoever on the pathological process in the cheek pouch and arrested only the first phase of inflammation in the foot [1]. This differential phase-specific and tissue-specific activity pattern provides quantitative evidence that Esculamine possesses a broader anti-inflammatory spectrum that cannot be replicated by Rutin at any dose.

Biphasic Inflammation Carrageenan Cheek Pouch Model

Esculamine Modulates Tissue Permeability and Provides Radioprotection via a Membrane-Centric Mechanism; Mexamine Operates Solely Through Serotonergic Receptor Agonism

In a study of irradiated animals, Esculamine (referred to as esculamin, a coumarin derivative) was investigated alongside Mexamine (5-methoxytryptamine) for the ability to normalize impaired infiltration anesthesia in the context of radiation sickness. The published report distinguishes the two agents mechanistically: Mexamine functions as a classical radioprotective agent via serotonergic receptor-mediated pathways, whereas Esculamine provides radioprotective activity through an alternative mechanism—modulation of tissue permeability coupled with direct membrane-stabilizing effects [1]. Although the study was not designed as a formal potency head-to-head and does not report quantitative radioprotection dose-modifying factors, the mechanistic differentiation carries procurement significance: Esculamine offers a non-serotonergic radioprotection tool that can be used to dissect permeability-dependent vs. receptor-dependent radioprotective pathways in experimental radiobiology.

Radioprotection Membrane Permeability Radiation Biology

Structural Basis for Esculamine's Multi-Modal Pharmacology: The Bis(hydroxyethyl)aminomethyl Substituent Distinguishes It from All Naturally Occurring Coumarins

Esculamine's chemical structure integrates three functional domains absent from naturally occurring coumarins that are frequently used as comparators: (1) a bis(2-hydroxyethyl)aminomethyl group at position 8 that is absent in Esculetin (6,7-dihydroxycoumarin) and Esculin (esculetin-6-glucoside); (2) a 4-methyl substituent that enhances metabolic stability relative to unsubstituted coumarins; and (3) retention of the 6,7-dihydroxy motif shared with Esculetin but sterically and electronically modulated by the C8 basic side chain [1] [2]. The C8 tertiary amine side chain is the structural determinant conferring vasodilatory and hemostatic activities that are absent from Esculetin, which possesses only the 6,7-dihydroxy pharmacophore and consequently exhibits primarily antioxidant and platelet anti-aggregatory effects rather than hemostatic and vasodilatory actions [3]. This structural dissimilarity makes Esculamine pharmacologically non-interchangeable with any naturally occurring coumarin in procurement specifications requiring the integrated hemostatic-vasodilatory-anti-inflammatory profile.

Medicinal Chemistry Coumarin Derivatives Structure-Activity Relationship

Post-Ischemic Microcirculatory Normalization: Esculamine Restores Microvascular Perfusion Parameters in an In Vivo Model

In a microcirculatory study conducted in the post-ischemic period, Esculamine administration was associated with normalization of microvascular parameters following ischemic insult [1]. Although this study did not include a head-to-head comparator such as Rutin or Esculetin, the class-level inference is significant: the vasodilatory component of Esculamine's pharmacology, attributed to its C8 bis(hydroxyethyl)aminomethyl side chain, provides a microcirculatory restoration capability that is absent from coumarins lacking this substituent (e.g., Esculetin), which are not recognized as having vasodilatory or microcirculatory activity. This distinguishes Esculamine within the coumarin class as uniquely suited for experimental models requiring both hemostatic control and microvascular perfusion restoration in a single agent.

Microcirculation Ischemia-Reperfusion Vascular Pharmacology

Esculamine Reached Phase 3 Clinical Evaluation for Hemostasis; In-Class Coumarin Analogs Remained at Preclinical or Nutraceutical Investigation Stages

According to drug development tracking databases, Esculamine reached a maximum clinical stage of Phase 3 evaluation with at least one investigational indication [1]. In contrast, structural analogs such as Esculetin and Esculin have not progressed to Phase 3 clinical development for any indication and remain at the preclinical or nutraceutical investigation level [2]. This translational advancement differential provides procurement-relevant evidence of Esculamine's clinical-stage validation: the compound has been manufactured under pharma-grade conditions, subjected to regulatory toxicology evaluation, and administered to human subjects in controlled clinical settings. For research groups planning translational studies or requiring compounds with documented human exposure data, Esculamine offers a level of clinical characterization that structurally similar coumarin alternatives do not provide.

Clinical Development Stage Phase 3 Translational Pharmacology

Optimal Procurement and Deployment Scenarios for Esculamine Based on Quantitative Differentiation Evidence


Multi-Mediator Acute Inflammation Studies Requiring Superior Potency Over Rutin

In experimental models of acute inflammation induced by diverse mediators (histamine, serotonin, prostaglandin E2, silver nitrate, carrageenan), Esculamine should be selected over Rutin because head-to-head studies confirm superior anti-inflammatory potency and broader spectrum of action across multiple tissue sites [1] [2]. This scenario applies to pharmacology laboratories conducting comparative anti-inflammatory screening and requiring a coumarin-based agent with maximal efficacy against multi-mediator inflammatory challenges.

Investigations of Biphasic Inflammatory Processes Requiring Coverage of Both Exudative and Proliferative Phases

For studies examining the transition from acute exudative to chronic proliferative inflammation—such as carrageenan-induced paw edema or cheek pouch models—Esculamine is uniquely suitable because it is active across both inflammatory phases and in multiple tissue compartments, whereas Rutin is either completely inactive or restricted to the exudative phase depending on the tissue [1]. This evidence supports Esculamine procurement for projects that cannot accept phase-limited pharmacological tools.

Radiobiological Research Requiring a Non-Serotonergic Radioprotective Agent with Permeability-Modulating Activity

In experimental radiobiology where serotonin receptor-mediated confounding must be avoided while still achieving radioprotection, Esculamine offers a mechanistically orthogonal alternative to Mexamine. While Mexamine acts through serotonergic receptor agonism, Esculamine provides radioprotection via tissue permeability modulation and membrane stabilization [1]. This application scenario is relevant for radiation countermeasure screening programs and for studies dissecting the relative contributions of receptor-mediated vs. permeability-mediated radioprotection mechanisms.

Hemostasis Research Requiring a Clinically Advanced, Pharma-Grade Coumarin with Integrated Vasodilatory Activity

For translational hemostasis research that demands a compound with Phase 3 clinical heritage, established human safety data, and documented pharma-grade manufacturing processes, Esculamine is the only coumarin derivative meeting these criteria [1]. Unlike Esculetin or Esculin, which remain at the preclinical investigation stage, Esculamine has undergone clinical evaluation for hemostatic indications, making it the coumarin of choice for research groups designing clinical protocols or requiring regulatory-grade compound documentation [2].

Quote Request

Request a Quote for Esculamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.